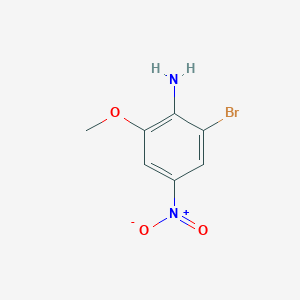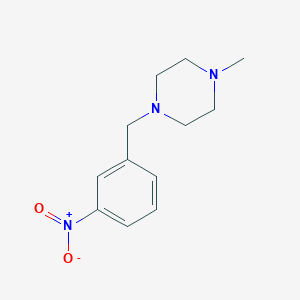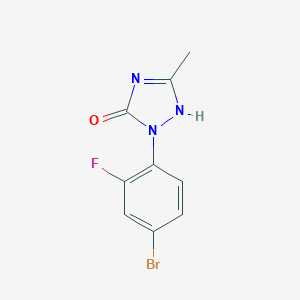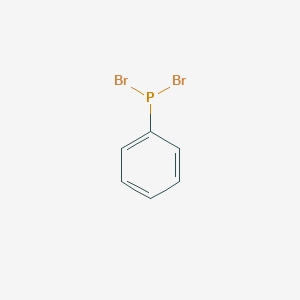
4-tributylstannyl-5H-furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tributylstannyl-5H-furan-2-one is an organotin compound with the molecular formula C16H30O2Sn and a molecular weight of 373.12 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains a tributylstannyl group attached to the furan ring. This compound is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
4-Tributylstannyl-5H-furan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound is used in the study of organotin compounds’ biological effects, including their potential as antifouling agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tributylstannyl-5H-furan-2-one typically involves the reaction of furan-2-one with tributyltin hydride in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reactors, continuous flow systems, and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Tributylstannyl-5H-furan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin.
Reduction Reactions: It can be reduced to form lower oxidation states of tin.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while oxidation and reduction reactions can produce different tin oxides and reduced tin species .
Mecanismo De Acción
The mechanism of action of 4-tributylstannyl-5H-furan-2-one involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbon-tin bonds and the subsequent transformation of these bonds into other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromofuran-2-one: Similar in structure but contains a bromine atom instead of a tributylstannyl group.
3-Methyl-2(5H)-furanone: Contains a methyl group instead of a tributylstannyl group.
4-Methoxy-2(5H)-furanone: Contains a methoxy group instead of a tributylstannyl group.
Uniqueness
4-Tributylstannyl-5H-furan-2-one is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and properties compared to other furan derivatives. This makes it particularly useful in Stille coupling reactions and other organotin-mediated transformations .
Propiedades
IUPAC Name |
3-tributylstannyl-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O2.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h2H,3H2;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGKNHRVGTLCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448237 |
Source


|
| Record name | 4-tributylstannyl-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145439-09-4 |
Source


|
| Record name | 4-tributylstannyl-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)



![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)



![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)


